molecular formula C16H21FN2O3 B276965 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Cat. No. B276965
M. Wt: 308.35 g/mol
InChI Key: RCLOHJMARLODMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as FMPA and has been found to exhibit promising results in various research studies.

Mechanism Of Action

The exact mechanism of action of FMPA is not fully understood. However, it has been suggested that FMPA exerts its therapeutic effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Additionally, FMPA has been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FMPA has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the serum and tissues of animals with inflammatory diseases. Additionally, FMPA has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FMPA in lab experiments is its high potency and selectivity for its target receptors. Additionally, FMPA has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of using FMPA in lab experiments is its high cost and limited availability.

Future Directions

There are several potential future directions for research on FMPA. One of the main areas of focus could be the development of FMPA analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research could be conducted to elucidate the exact mechanism of action of FMPA and its potential therapeutic applications in various diseases. Furthermore, clinical trials could be conducted to evaluate the safety and efficacy of FMPA in humans.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-fluoroaniline with 1-boc-piperazine in the presence of triethylamine to form 1-(2-fluorophenyl)piperazine-4-carboxylic acid tert-butyl ester. This intermediate is then reacted with 3-methyl-2-oxopentanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

FMPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory activity in animal models of rheumatoid arthritis and acute lung injury. Additionally, FMPA has been shown to possess potent antipsychotic effects in animal models of schizophrenia. Furthermore, FMPA has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-5-3-2-4-13(14)17/h2-5,12H,6-11H2,1H3,(H,21,22)

InChI Key

RCLOHJMARLODMD-UHFFFAOYSA-N

SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)CC(=O)O

Origin of Product

United States

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